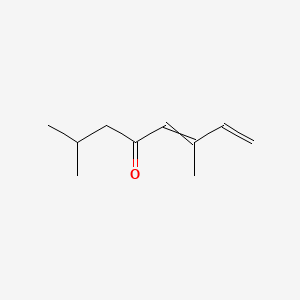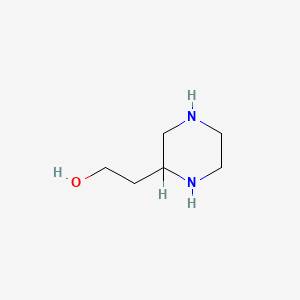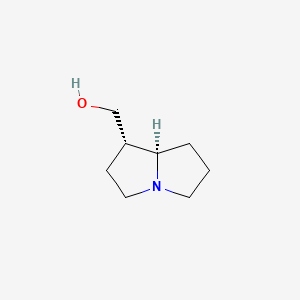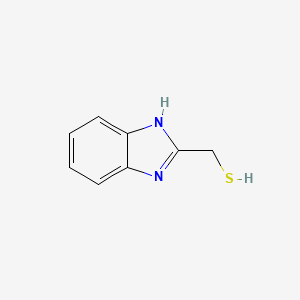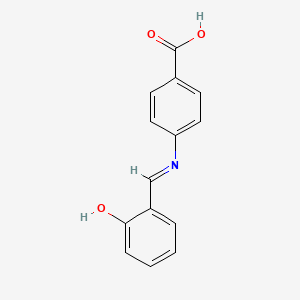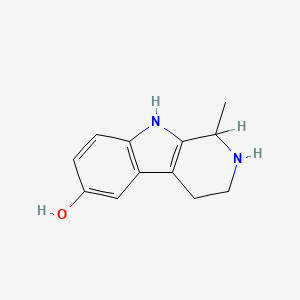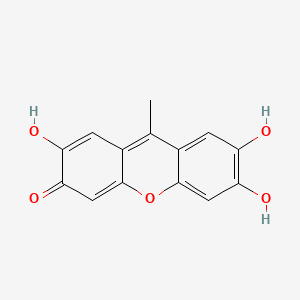
2,6,7-Trihydroxy-9-methylxanthen-3-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,6,7-Trihydroxyxanthen-3-ones involves reliable preparation methods using alkali peroxosulfates in a one-pot protocol, confirming the anticipated structures through NMR spectra analyses in deuterated sodium hydroxide. This method allows for the determination of dye contents by an internal standard, showcasing the efficiency of the synthesis process for these compounds (Schrick, Geick, & Waldvogel, 2008).
Molecular Structure Analysis
The molecular structures of xanthene derivatives have been extensively studied, revealing detailed insights into their crystalline forms and structural characteristics. For example, investigations on the molecular structure, vibrational spectral, HOMO-LUMO, and NBO analysis of related xanthene compounds provide a comprehensive understanding of their geometric and electronic properties, aiding in the application of xanthene derivatives in various fields (Mary et al., 2014).
Chemical Reactions and Properties
Xanthenes undergo a range of chemical reactions, including conjugate additions and homologation processes, that highlight their chemical versatility. These reactions facilitate the synthesis of various xanthene derivatives with potential applications in medicinal chemistry and material science. An efficient synthesis method for xanthene carboxaldehydes through a novel two-carbon homologation illustrates the chemical reactivity of these compounds (Prashad, Lu, & Repic, 2004).
Physical Properties Analysis
The physical properties of xanthene derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various scientific and industrial processes. Studies on these compounds often include X-ray crystallography to determine their precise molecular geometry, facilitating the understanding of their physical characteristics and behavior under different conditions.
Chemical Properties Analysis
The chemical properties of xanthenes, including acidity, basicity, and photophysical properties, are influenced by their functional groups and molecular structure. These properties are essential for the development of xanthene-based dyes, fluorescent markers, and other materials. The synthesis and characterization of hydroxylated xanthenes and their derivatives provide valuable information on their chemical behavior and potential applications (Gabbutt, Hepworth, Urquhart, & Vázquez de Miguel, 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Reliable Synthesis Techniques : A study by Schrick, Geick, and Waldvogel (2008) presented a reliable method for preparing 2,6,7-Trihydroxyxanthen-3-ones via a one-pot protocol, emphasizing the importance of alkali peroxosulfates in the key synthesis step. The anticipated structures were confirmed through NMR spectra, providing a basis for further exploration of these compounds' applications (Schrick, Geick, & Waldvogel, 2008).
Photolabile Protecting Group for Multistep Flow Synthesis : Yueh, Voevodin, and Beeler (2015) optimized 9-Hydroxymethylxanthene derivatives, including modifications of 9-methylxanthene, as a photolabile protecting group suitable for amines in flow chemistry. This development highlights the compound's role in facilitating complex chemical syntheses (Yueh, Voevodin, & Beeler, 2015).
Antioxidant Potency
Antioxidant Potency Evaluation : Veljović et al. (2015) synthesized and evaluated the antioxidant potency of 9-aryl substituted 2, 6, 7-trihydroxyxanthen-3-one derivatives, revealing the impact of substituents on reducing power. This study underscores the compound's potential in combating oxidative stress, which is implicated in various diseases (Veljović et al., 2015).
Antiplatelet Activity
Novel Antiplatelet Drug Potential : Research by Applová et al. (2017) indicated that derivatives of xanthen-3-ones, specifically a compound structurally related to 2,6,7-Trihydroxy-9-methylxanthen-3-one, displayed promising antiplatelet activity. This suggests potential therapeutic applications in preventing thrombosis without the limitations of current antiplatelet drugs (Applová et al., 2017).
Electrochemical Applications
Electroreduction Study : A study on the electrochemical reduction of lichexanthone, a derivative of xanthen-3-one, provided insights into the electroreduction mechanism involving one-electron transfers. This research contributes to understanding the electrochemical properties of xanthene derivatives (Carvalho et al., 2009).
Eigenschaften
IUPAC Name |
2,6,7-trihydroxy-9-methylxanthen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-6-7-2-9(15)11(17)4-13(7)19-14-5-12(18)10(16)3-8(6)14/h2-5,15-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVNNUHRZXQCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C13)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202396 | |
| Record name | Methyl fluorone black | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,7-Trihydroxy-9-methylxanthen-3-one | |
CAS RN |
5407-46-5 | |
| Record name | 2,6,7-Trihydroxy-9-methyl-3H-xanthen-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5407-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl fluorone black | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-66209 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000736515 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl fluorone black | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,7-trihydroxy-9-methylxanthen-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL FLUORONE BLACK | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQC69H1NAG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




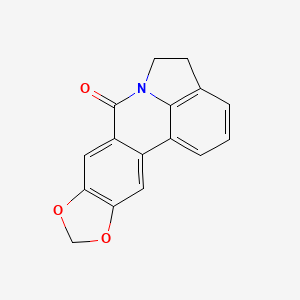
![4-[[2-Furanyl(oxo)methyl]amino]benzoic acid propan-2-yl ester](/img/structure/B1197700.png)
![1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodo-pyrimidine-2,4-dione](/img/structure/B1197705.png)
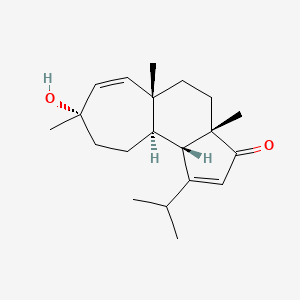
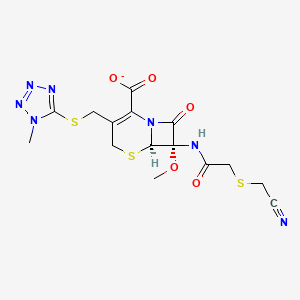
![4-[[(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-imino-propyl)-1-methyl-pyrrole-2-carboxamide](/img/structure/B1197709.png)
